molecular formula C10H18O3 B2890497 Ethyl 2-(4-hydroxycyclohexyl)acetate CAS No. 116941-05-0

Ethyl 2-(4-hydroxycyclohexyl)acetate

Cat. No.: B2890497
CAS No.: 116941-05-0
M. Wt: 186.251
InChI Key: BPAISSGMOOLICG-KYZUINATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-hydroxycyclohexyl)acetate is an organic compound with the molecular formula C10H18O3. It is characterized by the presence of a hydroxy group attached to a cyclohexyl ring, which is further connected to an ethyl acetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-hydroxycyclohexyl)acetate typically involves the reaction of 4-hydroxycyclohexanone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

    Industry: Utilized in the production of fragrances and flavoring agents

Mechanism of Action

The mechanism of action of Ethyl 2-(4-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-hydroxycyclohexyl)acetate is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-(4-hydroxycyclohexyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAISSGMOOLICG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCC(CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Stir a mixture of (4-hydroxy-phenyl)-acetic acid ethyl ester (78.86 g), Rhodium on aluminum oxide (40%, 31.87 g) and ethanol (1 L) on a hydrogenation parr shaker at 60 psi, 60° C. for 18 hours. Remove the reaction from parr shaker. Filter the mixture through celite and concentrate the to afford 81.25 g (99%) of the title compound.
Quantity
78.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
99%

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